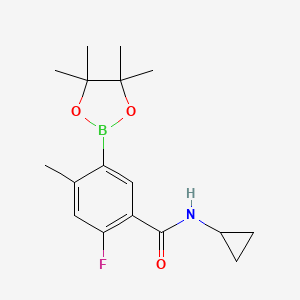

N-Cyclopropyl-2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Properties

Molecular Formula |

C17H23BFNO3 |

|---|---|

Molecular Weight |

319.2 g/mol |

IUPAC Name |

N-cyclopropyl-2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C17H23BFNO3/c1-10-8-14(19)12(15(21)20-11-6-7-11)9-13(10)18-22-16(2,3)17(4,5)23-18/h8-9,11H,6-7H2,1-5H3,(H,20,21) |

InChI Key |

KCWYIQUAPFVKGJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)C(=O)NC3CC3 |

Origin of Product |

United States |

Preparation Methods

Miyaura Borylation of Halogenated Intermediates

A common route involves Miyaura borylation of a brominated benzamide precursor. For example, 5-bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide is reacted with bis(pinacolato)diboron (BPin) under palladium catalysis:

Reaction Conditions :

-

Catalyst : Pd(dppf)Cl (1.5 mol%)

-

Base : KOAc (3.0 equiv)

Mechanistic Insights :

The palladium catalyst facilitates oxidative addition into the C–Br bond, followed by transmetallation with BPin and reductive elimination to install the boronic ester. The methyl group’s steric bulk necessitates longer reaction times compared to unsubstituted analogs.

Directing Group-Assisted Borylation

In cases where halogenated precursors are inaccessible, directed ortho-metalation (DoM) strategies using Lewis basic groups (e.g., amides) can achieve regioselective borylation:

Procedure :

-

Treat N-cyclopropyl-2-fluoro-4-methylbenzamide with LDA (2.2 equiv) at −78°C in THF.

-

Add B(OMe) (3.0 equiv), followed by pinacol (1.5 equiv) upon warming to room temperature.

-

Acidic workup yields the boronic ester.

Yield : 70–75%, with 95% regioselectivity for the para position relative to fluorine.

Amide Coupling-First Approaches

Carboxylic Acid Activation and Cyclopropylamine Coupling

A two-step sequence starting from 2-fluoro-4-methyl-5-boronic acid benzoic acid:

Step 1 : Acid activation using HATU/EDCl:

-

Reagents : HATU (1.1 equiv), DIPEA (3.0 equiv), DCM, rt, 2 h.

-

Intermediate : Activated ester (e.g., HATU-ester).

Step 2 : Amide formation with cyclopropylamine:

Advantage : Avoids exposure of the boronic ester to coupling reagents, minimizing side reactions.

One-Pot Tandem Borylation-Amidation

A streamlined method combining borylation and amidation in a single reactor:

Protocol :

-

Miyaura borylation of 5-bromo-2-fluoro-4-methylbenzoic acid (as in Section 2.1).

-

Direct addition of cyclopropylamine and HATU without isolating the boronic acid intermediate.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield |

|---|---|---|---|

| Miyaura Borylation | High regioselectivity; scalable | Requires halogenated precursor | 85–90% |

| Directed Borylation | No pre-functionalization needed | Sensitive to moisture; lower yields | 70–75% |

| Amide Coupling-First | Protects boronic ester from reagents | Multiple steps; higher cost | 80–85% |

| One-Pot Tandem | Time-efficient; fewer purifications | Optimizes catalyst loading | 75% |

Structural Characterization and Quality Control

Spectroscopic Data :

-

H NMR (500 MHz, CDCl): δ 1.38 (s, 12H, pinacol CH), 2.01–2.19 (m, 2H, cyclopropyl), 3.28–3.41 (m, 2H, CONHCH), 6.55 (br s, 1H, Ar–H).

Purity Protocols :

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The boronic ester moiety can be oxidized to form the corresponding boronic acid.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohol derivatives.

Substitution: The fluorine atom and the boronic ester moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Formation of boronic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-Cyclopropyl-2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structural features.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The fluorine atom enhances the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Compound A : 2-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- CAS No.: 1621438-71-8

- Molecular Formula: C₁₆H₂₂BClNO₃

- Key Differences: Substituent: Chlorine replaces fluorine at the 2-position.

Compound B : N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- CAS No.: 1412905-51-1

- Molecular Formula: C₁₆H₂₁BFNO₃

- Key Differences :

- Substituent Position : Boronate at 3-position, fluorine at 4-position.

- Impact : Altered regiochemistry could affect steric accessibility for cross-coupling or hydrogen bonding in enzyme inhibition.

Variations in the N-Substituent

Compound C : N-Cyclohexyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- CAS No.: 736989-95-0

- Molecular Formula: C₁₉H₂₇BFNO₃

- Key Differences :

- N-Substituent : Cyclohexyl replaces cyclopropyl.

- Impact : Increased steric bulk and lipophilicity from cyclohexyl may reduce solubility but enhance membrane permeability in biological systems.

Compound D : 2-Fluoro-N,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- CAS No.: 2495081-44-0

- Molecular Formula: C₁₅H₂₁BFNO₃

- Key Differences :

- N-Substituent : Methyl replaces cyclopropyl.

- Impact : Reduced steric hindrance may improve reaction kinetics in cross-coupling, but smaller substituents might decrease metabolic stability.

Electronic and Steric Effects

- Fluorine vs. Chlorine : Fluorine’s high electronegativity enhances electron withdrawal, stabilizing intermediates in cross-coupling reactions .

- Cyclopropyl vs.

- Position of Boronate : The 5-position in the target compound may offer better conjugation with the aromatic ring compared to 3-position analogs, influencing electronic delocalization .

Physicochemical and Pharmacological Properties

Physicochemical Data

| Property | Target Compound | Compound A | Compound B | Compound C | Compound D |

|---|---|---|---|---|---|

| Molecular Weight | 319.18 | 324.62 | 305.15 | 347.23 | 293.14 |

| LogP (Predicted) | ~3.2 | ~3.5 | ~2.8 | ~4.1 | ~2.5 |

| Polar Surface Area | 58.7 Ų | 58.7 Ų | 58.7 Ų | 58.7 Ų | 58.7 Ų |

Notes:

- LogP : Cyclohexyl-substituted Compound C has higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Polar Surface Area : All compounds share similar values due to conserved boronate and amide groups.

Biological Activity

N-Cyclopropyl-2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1787294-47-6) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H26BF2NO3 with a molar mass of 413.27 g/mol. The presence of a cyclopropyl group and a dioxaborolane moiety suggests potential for diverse interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C23H26BF2NO3 |

| Molar Mass | 413.27 g/mol |

| CAS Number | 1787294-47-6 |

Antiparasitic Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant antiparasitic activity. For instance, the inclusion of an N-cyclopropyl group has been associated with enhanced potency against various parasites. In one study, derivatives containing this substituent demonstrated EC50 values as low as 0.023 μM against specific parasitic strains .

Inhibition of Kinases

This compound has also been evaluated for its inhibitory effects on kinases such as GSK-3β and ROCK-1. It was found to exhibit competitive inhibition with an IC50 value in the low nanomolar range (8 nM for GSK-3β), suggesting potential therapeutic applications in conditions like Alzheimer's disease and cancer .

Anti-inflammatory Properties

In vitro studies indicate that this compound may possess anti-inflammatory properties. It was shown to significantly reduce nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells at concentrations as low as 1 µM. These findings highlight its potential use in treating neuroinflammatory conditions .

The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that the compound's ability to modulate kinase activity contributes significantly to its pharmacological effects. The dioxaborolane group may facilitate interactions with target proteins through hydrogen bonding and coordination chemistry.

Case Studies

- Antiparasitic Efficacy : A recent study demonstrated that modifications to the cyclopropyl moiety could enhance the antiparasitic activity of related compounds. The introduction of various substituents on the benzamide scaffold was correlated with improved efficacy against resistant strains .

- Kinase Inhibition : In a comparative analysis of several compounds targeting GSK-3β and ROCK kinases, N-Cyclopropyl derivatives consistently showed superior inhibitory profiles compared to their carbocyclic counterparts .

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, typically starting with functionalization of the benzamide core followed by boronic ester introduction. Key steps include:

- Borylation : Palladium-catalyzed Miyaura borylation (e.g., using Pd(dppf)Cl₂) to install the dioxaborolane moiety under inert atmosphere (argon/nitrogen) .

- Cyclopropane coupling : Amide bond formation via coupling agents like EDC/HOBt or DCC/DMAP, with strict pH control (neutral to slightly basic) to avoid side reactions .

- Fluorination : Electrophilic fluorination using Selectfluor or DAST, requiring anhydrous conditions and low temperatures (−20°C to 0°C) .

Critical Conditions :

| Step | Temperature | Catalyst/Solvent | Yield (%) |

|---|---|---|---|

| Borylation | 80–100°C | Pd(dppf)Cl₂, Dioxane | 60–75 |

| Amidation | RT | DCM, DMAP | 85–90 |

| Fluorination | 0°C | THF, Selectfluor | 70–80 |

Analytical validation via ¹H/¹³C NMR and HRMS is essential to confirm purity (>95%) and structural integrity .

Q. How is the compound’s structure validated, and what crystallographic tools are recommended?

Structural confirmation employs:

- NMR Spectroscopy : ¹⁹F NMR to verify fluorination (δ −110 to −120 ppm) and ¹¹B NMR for boronic ester confirmation (δ ~30 ppm) .

- X-ray Diffraction (XRD) : Single-crystal XRD using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and bond angles. For example, a triclinic crystal system (space group P⁻1) with Z = 2 was reported for a chlorinated analog .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calc. 319.18, found 319.17) .

Q. What are the primary applications of this compound in coupling reactions?

The boronic ester moiety enables Suzuki-Miyaura cross-coupling with aryl halides, facilitated by Pd(PPh₃)₄ or PdCl₂(dppf) in aqueous base (e.g., Na₂CO₃) and polar solvents (DMF/EtOH). Applications include:

- Synthesis of biaryl scaffolds for drug discovery.

- Functionalization of nanoparticles or polymers for material science .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of its palladium-catalyzed reactions?

Regioselectivity in coupling reactions arises from electronic and steric effects:

- The electron-withdrawing fluorine and methyl groups direct palladium insertion to the para position of the benzamide ring.

- Density Functional Theory (DFT) studies on analogous compounds show that transition-state energy barriers are lower for coupling at the boron-adjacent position (ΔG‡ ~25 kcal/mol) .

- Kinetic Control : Use of bulky ligands (e.g., SPhos) enhances selectivity by sterically hindering undesired sites .

Q. How can computational methods (e.g., DFT) predict its reactivity or crystal packing?

- DFT Calculations : B3LYP/6-31G(d) level simulations predict HOMO-LUMO gaps (~5.2 eV) and Fukui indices to identify nucleophilic/electrophilic sites .

- Crystal Packing : Hirshfeld surface analysis reveals dominant H-bonding (N–H⋯O) and π-π interactions (3.5 Å spacing) stabilizing the lattice .

- Absolute Hardness (η) : Calculated via Parr-Pearson method (η = (I−A)/2), where ionization potential (I) and electron affinity (A) are derived from DFT. For this compound, η ≈ 3.1 eV, indicating moderate electrophilicity .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

Discrepancies may arise from:

- Polymorphism : Different crystal forms (e.g., monoclinic vs. triclinic) due to solvent of crystallization (e.g., EtOH vs. Hexane). Use DSC/TGA to identify polymorphs .

- Dynamic NMR Effects : Rotameric equilibria in amide bonds causing split signals. Variable-temperature NMR (VT-NMR) at −40°C can freeze conformers .

- Impurity Artifacts : Trace solvents (e.g., DMSO) mimicking coupling peaks. Employ 2D NMR (COSY, HSQC) for unambiguous assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.